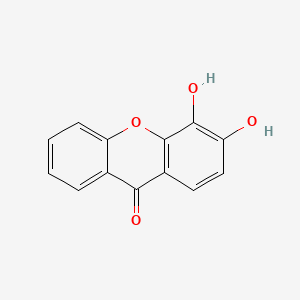

3,4-Dihydroxyxanthone

Vue d'ensemble

Description

3,4-Dihydroxyxanthone est un dérivé de xanthone naturel, connu pour ses diverses activités biologiques. Les xanthones sont une classe de composés hétérocycliques contenant de l'oxygène avec un squelette dibenzo-γ-pyrone. This compound a été étudié pour ses applications thérapeutiques potentielles en raison de sa structure chimique et de ses propriétés uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 3,4-Dihydroxyxanthone peut être réalisée par différentes méthodes. Une approche courante implique l'utilisation de polyphénols et d'acides salicyliques chauffés avec de l'anhydride acétique comme agent déshydratant . Une autre méthode comprend l'utilisation de chlorure de zinc et de chlorure de phosphoryle pour produire des xanthones avec un meilleur rendement et des temps de réaction plus courts . De plus, le chauffage par micro-ondes a été utilisé pour synthétiser les xanthones via des méthodes classiques .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs tels que l'ytterbium, le palladium, le ruthénium et le cuivre a été explorée pour améliorer l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions

3,4-Dihydroxyxanthone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions de this compound comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants et de nucléophiles .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de quinones, tandis que la réduction peut produire des hydroxyxanthones .

Applications de la recherche scientifique

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec diverses cibles et voies moléculaires. Par exemple, son activité antioxydante est attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif . Son activité anticancéreuse est liée à son interaction avec la topoisomérase II, une enzyme clé impliquée dans la réplication de l'ADN . De plus, ses effets anti-inflammatoires sont médiés par l'inhibition des cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antioxidant Properties

3,4-Dihydroxyxanthone has demonstrated significant antioxidant activity. In a study evaluating several hydroxyxanthones, it was found that this compound exhibited strong radical scavenging capabilities, making it a potential candidate for developing antioxidant therapies . The compound's mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

1.2 Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro assays indicated that it can inhibit the growth of various cancer cell lines. For instance, it exhibited an IC50 value of 184 ± 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity . Molecular docking studies suggest that this compound interacts with Topoisomerase II, a critical target in cancer therapy, through hydrogen bonding and π–π stacking interactions .

1.3 Antifouling Agent

The compound has been evaluated for its antifouling properties against marine organisms. It was found to effectively inhibit the settlement of Mytilus galloprovincialis larvae with low toxicity to non-target species like Artemia salina . The effective concentration (EC50) for this activity was reported to be around 17.1 µg/mL, showcasing its potential as an environmentally friendly antifouling agent .

Analytical Applications

2.1 Chiral Selectors in Liquid Chromatography

This compound has been utilized as a chiral selector in liquid chromatography due to its unique structural properties. This application is significant in the separation of enantiomers in pharmaceutical compounds, enhancing the efficiency and accuracy of analytical methods . The compound's ability to form stable complexes with various analytes allows for improved resolution in chromatographic separations.

Case Studies

Mécanisme D'action

The mechanism of action of 3,4-Dihydroxyxanthone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anticancer activity is linked to its interaction with topoisomerase II, a key enzyme involved in DNA replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

3,4-Dihydroxyxanthone peut être comparé à d'autres composés similaires, tels que:

3,6-Dihydroxyxanthone: Structure similaire mais avec des groupes hydroxyle à des positions différentes, ce qui entraîne des variations d'activité biologique.

2,3-Dihydroxy-4-méthoxyxanthone: Présente des propriétés pharmacologiques différentes en raison de la présence d'un groupe méthoxy.

1,3-Dihydroxyxanthone: Un autre dérivé de xanthone avec des activités biologiques distinctes.

Le caractère unique de this compound réside dans son modèle d'hydroxylation spécifique, qui contribue à ses diverses activités biologiques et à ses applications thérapeutiques potentielles .

Activité Biologique

3,4-Dihydroxyxanthone is a member of the xanthone family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in cancer treatment and as an antioxidant. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a tricyclic xanthone structure with hydroxyl groups at the 3 and 4 positions. This specific arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study synthesized several hydroxyxanthones and evaluated their antioxidant activities using the DPPH radical scavenging assay. The results showed that this compound demonstrated a strong antioxidant effect with an IC50 value of 349 ± 68 µM, making it one of the most potent compounds tested in this category .

Table 1: Antioxidant Activity of Hydroxyxanthones

| Compound | IC50 (µM) |

|---|---|

| 3a | 653 ± 53 |

| 3b | 349 ± 68 |

| 3c | 524 ± 72 |

| BHT | 40 ± 4 |

This table illustrates the comparative antioxidant activity of various hydroxyxanthones, highlighting the efficacy of this compound (designated as 3b ) against free radicals.

Anticancer Activity

The anticancer potential of xanthones has been extensively studied, with promising results for this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines. In vitro studies reveal that xanthone derivatives can induce apoptosis and inhibit cell proliferation in various cancer types.

For instance, a review indicated that xanthones can promote cell cycle arrest and apoptosis in cancer cells through multiple mechanisms including the modulation of mitochondrial pathways and the inhibition of anti-apoptotic proteins . Specific studies on related compounds have reported IC50 values as low as against certain cancer cell lines .

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Induction of Apoptosis : Xanthones have been shown to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.

- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at various phases, effectively halting tumor growth.

- Molecular Interactions : Molecular docking studies indicate that xanthones can interact with key proteins involved in cancer progression, such as Topoisomerase II and various kinases .

Case Studies

Several case studies have highlighted the therapeutic potential of xanthones:

- Anticancer Efficacy : A study on dihydroxyxanthone derivatives demonstrated significant cytotoxicity against HepG2 and other cancer cell lines with IC50 values ranging from to .

- Antimicrobial Properties : Xanthones have also been investigated for their antibacterial effects against pathogens such as Helicobacter pylori, showcasing their versatility beyond anticancer applications .

Propriétés

Numéro CAS |

39731-48-1 |

|---|---|

Formule moléculaire |

C13H8O4 |

Poids moléculaire |

228.20 g/mol |

Nom IUPAC |

3,4-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H8O4/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16/h1-6,14,16H |

Clé InChI |

YFVCSEXMOBEPQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |

Key on ui other cas no. |

39731-48-1 |

Synonymes |

3,4-dihydroxy-xanthone |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.